4-(2-Acetoxyphenyl)-2-chloro-1-butene
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Overview
Description
4-(2-Acetoxyphenyl)-2-chloro-1-butene is an organic compound that features a phenyl ring substituted with an acetoxy group and a chloro group on a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyphenyl)-2-chloro-1-butene can be achieved through several routes. One common method involves the reaction of 2-acetoxyphenyl magnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-acetoxyphenylboronic acid reacts with 2-chloro-1-butene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(2-acetoxyphenyl)-1-butene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-Acetoxyphenyl)-2-butanone or 4-(2-Acetoxyphenyl)butanoic acid.
Reduction: 4-(2-Acetoxyphenyl)-1-butene.
Substitution: 4-(2-Acetoxyphenyl)-2-aminobutene or 4-(2-Acetoxyphenyl)-2-thiobutene.
Scientific Research Applications
4-(2-Acetoxyphenyl)-2-chloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving acetoxy and chloro groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Acetoxyphenyl)-2-chloro-1-butene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Acetoxyphenyl)-1-butene: Lacks the chloro group, making it less reactive in substitution reactions.
4-(2-Hydroxyphenyl)-2-chloro-1-butene: The acetoxy group is replaced with a hydroxy group, altering its reactivity and solubility.
4-(2-Acetoxyphenyl)-2-bromo-1-butene: The chloro group is replaced with a bromo group, which can affect the compound’s reactivity in substitution reactions.
Uniqueness
4-(2-Acetoxyphenyl)-2-chloro-1-butene is unique due to the presence of both an acetoxy group and a chloro group on the same molecule. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
[2-(3-chlorobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXHLYVESVTJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641188 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-72-0 |
Source
|
Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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